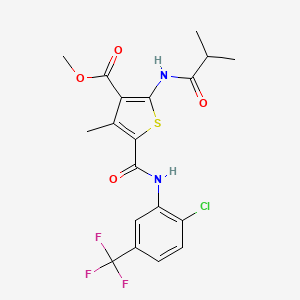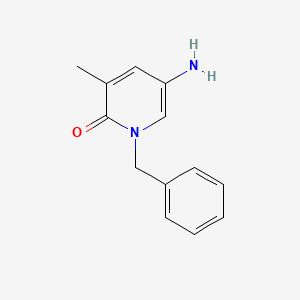
5-Amino-1-benzyl-3-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-benzyl-3-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with amino, benzyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor such as 3-methylpyridine, the ring can be functionalized through nitration, reduction, and other substitution reactions.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the pyridine ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases and Acids: Sodium hydroxide, hydrochloric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. They might interact with specific proteins or nucleic acids, influencing biological pathways.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methylpyridin-2(1H)-one: Lacks the benzyl group, which might influence its reactivity and biological activity.
1-Benzyl-3-methylpyridin-2(1H)-one: Lacks the amino group, potentially altering its chemical properties and applications.
5-Amino-1-benzylpyridin-2(1H)-one: Lacks the methyl group, which might affect its steric and electronic characteristics.
Uniqueness
The presence of the amino, benzyl, and methyl groups in 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence the compound’s solubility, stability, and interaction with other molecules.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
5-amino-1-benzyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-10-7-12(14)9-15(13(10)16)8-11-5-3-2-4-6-11/h2-7,9H,8,14H2,1H3 |
Clé InChI |
HPNAZONDROASIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN(C1=O)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



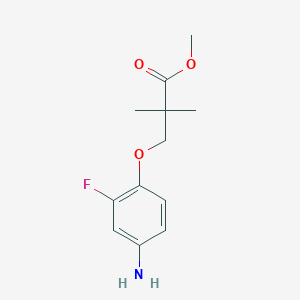
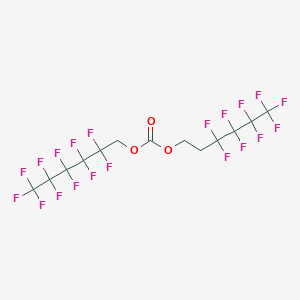
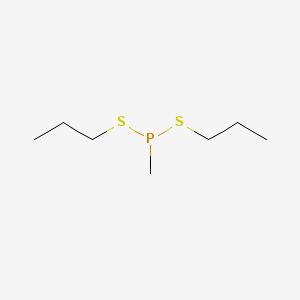
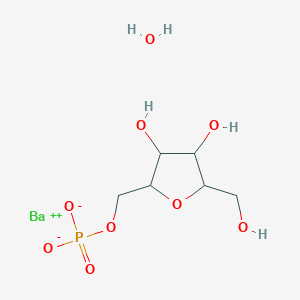
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
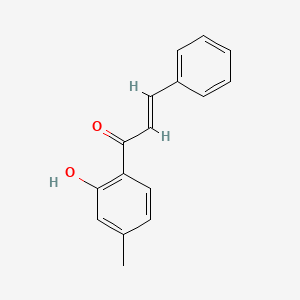
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)


